Cas no 1805153-08-5 (3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile
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- インチ: 1S/C10H6ClF5N2O/c11-4-6-5(1-2-17)3-7(19-10(14,15)16)18-8(6)9(12)13/h3,9H,1,4H2
- InChIKey: WUCYLCSLVSYATN-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=NC(=CC=1CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 45.9
3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078466-1g |
3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile |
1805153-08-5 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
Introduction to 3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805153-08-5)
3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1805153-08-5, is characterized by its intricate molecular structure, which includes a pyridine core substituted with various functional groups. The presence of a chloromethyl group, a difluoromethyl moiety, and a trifluoromethoxy substituent, along with an acetonitrile group at the 4-position, makes it a versatile intermediate in the synthesis of biologically active molecules.
The compound's unique structural features contribute to its potential applications in the development of novel therapeutic agents. The chloromethyl group, for instance, is a well-known reactive site that can participate in nucleophilic substitution reactions, enabling the facile introduction of various pharmacophores. This reactivity is particularly valuable in drug discovery pipelines where rapid and efficient functionalization is desired.
The difluoromethyl and trifluoromethoxy groups are also of considerable interest due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. These fluorinated substituents are frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. Recent studies have demonstrated that fluorine atoms can significantly influence the electronic properties of molecules, thereby affecting their interactions with biological systems.
In the context of contemporary pharmaceutical research, 3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For example, its structural framework closely resembles scaffolds found in kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for such high-value molecules underscores its importance in medicinal chemistry.
One notable application of this compound is in the synthesis of selective kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By modifying the pyridine core with electron-withdrawing groups such as chloromethyl, difluoromethyl, and trifluoromethoxy, researchers can fine-tune the binding properties of potential inhibitors. Preliminary computational studies suggest that these modifications can enhance binding affinity while minimizing off-target effects.
The acetonitrile group at the 4-position of the pyridine ring further contributes to the compound's versatility. Acetonitrile derivatives are commonly used in medicinal chemistry due to their ability to enhance solubility and metabolic stability. This feature makes 3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile an attractive building block for designing compounds with improved pharmacokinetic profiles.
Recent advances in synthetic methodologies have also highlighted the utility of this compound in cross-coupling reactions. For instance, palladium-catalyzed coupling reactions can be employed to introduce additional functional groups at strategic positions within the molecule. Such transformations are essential for generating libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery efforts.
The influence of fluorine-containing substituents on drug efficacy has been extensively studied. The electron-withdrawing nature of fluorine atoms can lead to increased metabolic stability by preventing unwanted side reactions. Additionally, fluorine atoms can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, thereby enhancing binding affinity. These properties make compounds like 3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile valuable tools for designing next-generation therapeutics.
In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805153-08-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a powerful intermediate for synthesizing biologically active molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and biological targets, this compound is poised to play an increasingly important role in the development of innovative drug candidates.
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